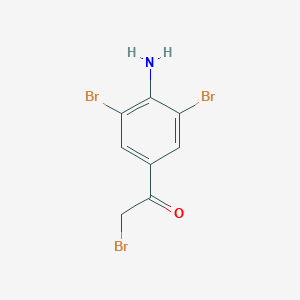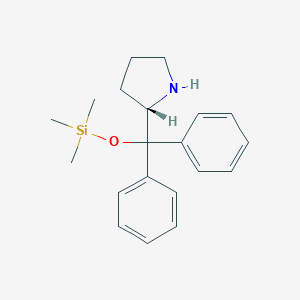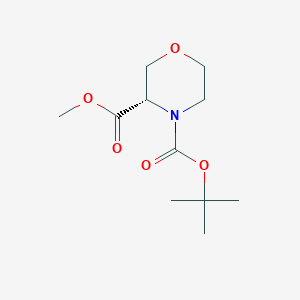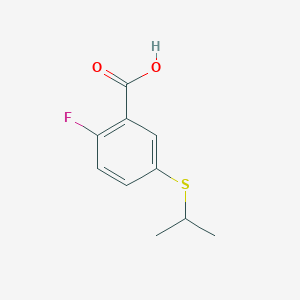
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves halogenation reactions, as seen in the synthesis of 1-(4-Amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, where a good enantioselectivity was observed in lipase-catalyzed reactions . Similarly, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride involved a bromination step using bromine in ethanol . These methods suggest that the synthesis of "1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone" could potentially involve similar bromination techniques.
Molecular Structure Analysis
The molecular structures of brominated aromatic compounds are characterized by the presence of bromine atoms, which can significantly influence the molecular conformation due to their size and electron-withdrawing nature. For instance, the crystal structure of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate shows hydrogen bonding and π interactions . These interactions are crucial in determining the molecular geometry and stability of such compounds.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including hydrogen bonding and π interactions, as evidenced by the crystal structures of the compounds studied in the papers . These interactions are essential for the formation of cocrystals and salts, indicating that "1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone" could also engage in similar chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine atoms. For example, the compound synthesized in paper shows intermolecular hydrogen bonding, which can affect solubility and melting points. The compound in paper is described as a new water-soluble photoinitiator, suggesting that brominated aromatic ketones can have unique solubility properties and potential applications in photochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone serves as a precursor in various chemical syntheses. For instance, it's used in the synthesis of 3-amino enones and 1,3-diketones, compounds that are crucial in forming a wide range of heterocyclic or carbocyclic compounds or as ligands in metal complexes. This process involves a variation of the classical Blaise reaction (Rao & Muthanna, 2015).
Antimicrobial and Antifungal Properties
Research has shown that compounds synthesized from 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone possess significant antimicrobial and antifungal properties. For instance, certain α-bromoethanones synthesized by bromination of related compounds have demonstrated moderate antibacterial and pronounced peripheral n-cholinolytic activity (Gevorgyan et al., 2017). Similarly, synthesized cyanopyridine and cyanopyrans derivatives exhibit notable antitubercular and antimicrobial activities against various microorganisms (Vyas et al., 2009).
Potential in Cancer Research
Compounds derived from this chemical are explored for their potential in inducing apoptosis in cancer cells. A study identified a compound as a potent apoptosis inducer, showing significant activity in inducing nuclear fragmentation and arresting cell growth in cancer cells (Kemnitzer et al., 2004).
Use in Polymer Synthesis
The compound also finds application in the synthesis of polymers with specific properties. For example, a study detailed the polymerization of a monomer derived from 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone, which resulted in polymers with low bandgaps, broad UV/vis absorption bands, and significant solvatochromic behavior, useful in electronic applications (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMHABGUPISDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437069 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |
CAS RN |
30095-55-7 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)




![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)